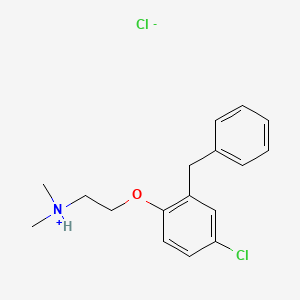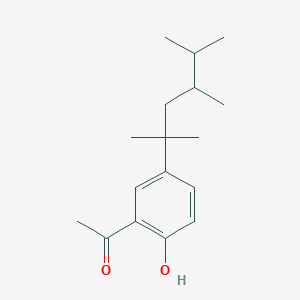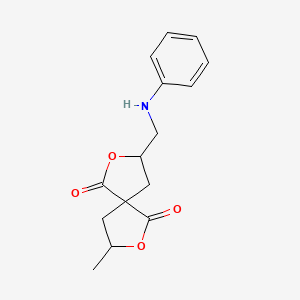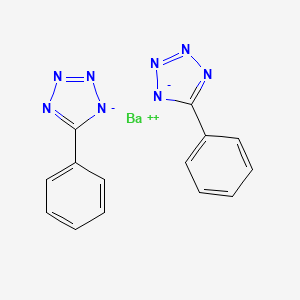![molecular formula C26H20FN B13767481 4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine is an organic compound with the molecular formula C26H20FN It is a derivative of diphenylamine, where the phenyl groups are substituted with a 4-fluorophenylvinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine typically involves the reaction of diphenylamine with 4-fluorobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the vinyl linkage between the phenyl rings. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of [4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions
[4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted diphenylamine.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, [4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological molecules.
Medicine
In medicine, derivatives of [4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of [4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Diphenylamine: The parent compound, lacking the 4-fluorophenylvinyl substitution.
4-Fluorodiphenylamine: A simpler derivative with a single fluorine substitution.
Vinylphenylamine: A compound with a vinyl group attached to the phenyl ring without the fluorine substitution.
Uniqueness
[4-[2-(4-Fluorophenyl)vinyl]phenyl]diphenylamine is unique due to the presence of both the vinyl and fluorine substitutions, which confer distinct chemical and physical properties
特性
分子式 |
C26H20FN |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C26H20FN/c27-23-17-13-21(14-18-23)11-12-22-15-19-26(20-16-22)28(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-20H/b12-11+ |
InChIキー |
YVBPHHYDPQRXLT-VAWYXSNFSA-N |
異性体SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)F |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


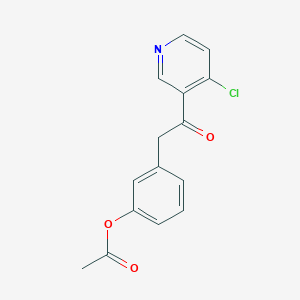
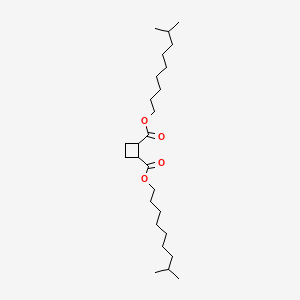
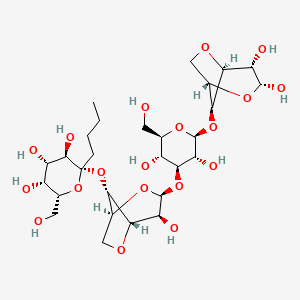
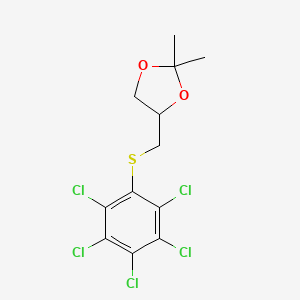
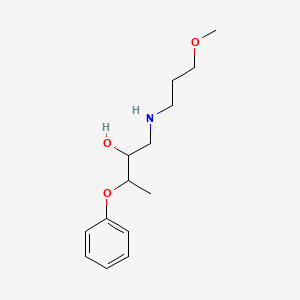

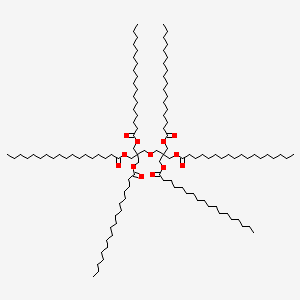
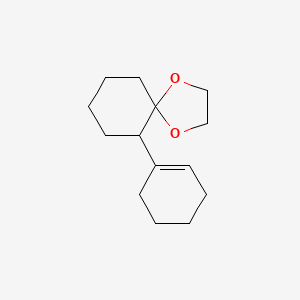
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)

